6-chloro-3,4-dihydro-2H-chromen-8-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3,4-dihydro-2H-chromen-8-ylamine is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a chlorine atom at the 6th position and an amine group at the 8th position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-2H-chromen-8-ylamine typically involves the chlorination of 3,4-dihydro-2H-chromen-8-ylamine. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Substitution Reactions: Starting from 6-chloro-2H-chromen-3-one, followed by reduction and amination.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-2H-chromen-8-ylamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-chlorosuccinimide in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
6-chloro-3,4-dihydro-2H-chromen-8-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-2H-chromen-8-ylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the presence of functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .
Comparison with Similar Compounds
Similar Compounds
6-chloro-chroman-3-ylamine: Similar structure but with the amine group at the 3rd position.
6-chloro-chroman-4-ylamine: Similar structure but with the amine group at the 4th position.
Uniqueness
6-chloro-3,4-dihydro-2H-chromen-8-ylamine is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromen-8-amine |
InChI |
InChI=1S/C9H10ClNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2 |
InChI Key |
JFCVEGZLXNAXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.